molecular formula C8H9Cl2NO B7820110 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Cat. No.: B7820110
M. Wt: 206.07 g/mol
InChI Key: VLSXVFMMYPAJSR-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS 133562-28-4) is an ethanolamine derivative featuring a 2,3-dichlorophenyl group attached to a β-amino alcohol backbone. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The compound’s structure includes:

  • A 2,3-dichlorophenyl ring (providing steric bulk and lipophilicity).

Properties

IUPAC Name

2-amino-1-(2,3-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSXVFMMYPAJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form 2,3-dichloro-β-nitrostyrene, which is then reduced to 2,3-dichloro-β-phenylethylamine. This intermediate is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques such as reduction and hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of 2,3-dichlorophenylacetone using chiral reducing agents. The compound can undergo various reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to secondary amines or alcohols.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Pharmaceutical Development

The compound is a precursor in the synthesis of drugs targeting neurological disorders. Studies indicate that it may modulate neurotransmitter systems, particularly dopamine pathways, suggesting potential applications in treating conditions like depression and schizophrenia.

Biological Research

In biological studies, this compound has been utilized to investigate enzyme-substrate interactions and as a building block for biologically active molecules. Its ability to form hydrogen bonds enhances its interactions with biological targets.

Industrial Applications

In industrial settings, it serves as an intermediate for producing specialty chemicals and reagents used in various chemical processes.

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that this compound significantly enhances locomotor activity in transgenic mice expressing human D1 receptors. This suggests its potential as an allosteric modulator of dopamine signaling pathways.

Case Study 2: Enzyme Targeting

A study focused on the inhibition of specific kinases involved in cancer progression found that this compound effectively inhibited certain kinase activities at sub-micromolar concentrations. This highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl Substitution

Variations in chlorine substitution on the phenyl ring significantly alter electronic and steric properties, impacting solubility, receptor affinity, and metabolic stability.

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Positions Key Features
2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 133562-28-4 C₈H₉Cl₂NO 206.07 2,3-dichloro Target compound
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol 88965-93-9 C₈H₉Cl₂NO 206.07 2,4-dichloro Econazole impurity
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol 19062-16-9 C₈H₉Cl₂NO 206.07 2,6-dichloro Steric hindrance at ortho positions
2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol 78982-78-2 C₈H₉Cl₂NO 206.07 3,5-dichloro Symmetrical substitution

Key Findings :

  • 2,3-Dichloro isomer : Optimal balance of steric and electronic effects for small-molecule drug design .
  • 2,6-Dichloro isomer : Increased steric hindrance may reduce binding to flat receptor pockets .
  • 3,5-Dichloro isomer : Symmetry could enhance crystallinity but reduce specificity .

Mono-Chlorophenyl Derivatives

Reducing chlorine substituents impacts lipophilicity and molecular weight.

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Positions Key Features
2-Amino-1-(3-chlorophenyl)ethan-1-ol 53360-89-7 C₈H₁₀ClNO 171.62 3-chloro Lower lipophilicity

Key Findings :

Functional Group Variations: Ethanol vs Ethanone

Replacing the hydroxyl group with a ketone modifies hydrogen-bonding capacity.

Compound Name CAS Number Molecular Formula MW (g/mol) Functional Group Key Features
This compound 133562-28-4 C₈H₉Cl₂NO 206.07 -OH Hydrogen-bond donor
2-Amino-1-(2,3-dichlorophenyl)ethan-1-one hydrochloride 103999-44-6 C₈H₈Cl₃NO 242.53* -C=O Ketone derivative; hydrochloride salt

Key Findings :

  • Ethan-1-ol : The hydroxyl group enables hydrogen bonding, critical for interactions with polar receptor residues.

Backbone and Substituent Modifications

Structural changes to the amino alcohol backbone or additional substituents alter pharmacological profiles.

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol 321432-73-9 C₂₁H₁₉Cl₂NO 372.29 Diphenyl groups increase bulk
2-Amino-1-(2,5-dimethoxyphenyl)ethanol 3600-87-1 C₁₀H₁₅NO₃ 197.23 Methoxy groups enhance electron density

Key Findings :

  • Methoxy groups : Electron-donating effects may stabilize charge-transfer interactions in receptor binding .

Biological Activity

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol, also known as (1R)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. Its structure features an amino group and a dichlorophenyl moiety, allowing it to interact with various biological targets, particularly enzymes and receptors. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group facilitates hydrogen bonding and ionic interactions with active sites of enzymes, modulating their activity.
  • Receptor Modulation : The dichlorophenyl group enhances lipophilicity, improving the compound's bioavailability and allowing it to penetrate biological membranes effectively .

Pharmacological Applications

Research indicates that this compound may serve as a lead in developing drugs targeting specific receptors or enzymes. Its interactions suggest potential applications in:

  • Neurotransmitter System Modulation : It may influence neurotransmitter pathways, making it relevant in treating neurological disorders.
  • Antidepressant Development : The compound's structural characteristics position it as a candidate for synthesizing antidepressants through metal-catalyzed reactions .

Synthesis and Structural Analysis

The synthesis of this compound typically involves various chemical reactions that yield high purity and optical activity. For instance:

Reaction TypeYieldNotes
Metal-Catalyzed Reactions93%Effective for producing derivatives with antidepressant properties
Asymmetric SynthesisHigh YieldAchieved through specific catalytic methods

Comparative Studies

Comparative studies have highlighted the unique properties of this compound relative to its analogs:

Compound NameStructural FeaturesUnique Aspects
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-olEnantiomeric formDifferent biological activity due to chirality
2-Amino-1-(3,4-dichlorophenyl)ethan-1-olVarying substitution patternAltered reactivity and biological properties

These studies underscore the importance of stereochemistry and substitution patterns in determining biological activity .

Clinical Implications

In vivo studies suggest that compounds similar to this compound exhibit selective action on specific receptors. For example, certain derivatives have shown promise in targeting D3 dopamine receptors with minimal side effects .

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